2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione 2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
Brand Name: Vulcanchem
CAS No.: 866726-96-7
VCID: VC5180432
InChI: InChI=1S/C18H14N2OS/c1-11-6-8-12(9-7-11)16-19-17-14(18(22)20-16)10-13-4-2-3-5-15(13)21-17/h2-9H,10H2,1H3,(H,19,20,22)
SMILES: CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3
Molecular Formula: C18H14N2OS
Molecular Weight: 306.38

2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

CAS No.: 866726-96-7

Cat. No.: VC5180432

Molecular Formula: C18H14N2OS

Molecular Weight: 306.38

* For research use only. Not for human or veterinary use.

2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione - 866726-96-7

Specification

CAS No. 866726-96-7
Molecular Formula C18H14N2OS
Molecular Weight 306.38
IUPAC Name 2-(4-methylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Standard InChI InChI=1S/C18H14N2OS/c1-11-6-8-12(9-7-11)16-19-17-14(18(22)20-16)10-13-4-2-3-5-15(13)21-17/h2-9H,10H2,1H3,(H,19,20,22)
Standard InChI Key YXKAVURRSRAOIB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3

Introduction

2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound belonging to the class of chromeno-pyrimidine derivatives. This compound features a unique molecular structure characterized by a chromeno ring fused with a pyrimidine ring and a thione functional group, which includes a sulfur atom. The presence of the p-tolyl group enhances its lipophilicity, potentially improving its biological activity by facilitating membrane penetration.

Synthesis of 2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

The synthesis of this compound typically involves multi-step reactions. One common method includes the condensation of 2-amino-4-bromo-6-(p-tolyl)pyrimidine with 3-formylchromone under acidic conditions to form the chromeno-pyrimidine core. The thione group is then introduced via a reaction with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under reflux conditions.

Synthesis Steps:

  • Condensation Reaction: The initial step involves the condensation of 2-amino-4-bromo-6-(p-tolyl)pyrimidine with 3-formylchromone in the presence of an acid catalyst.

  • Thione Group Introduction: The resulting chromeno-pyrimidine derivative is then treated with Lawesson’s reagent or P2S5 to introduce the thione group.

Biological Activities

Chromeno-pyrimidine derivatives, including 2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, are known for their diverse biological activities. These include:

  • Antimicrobial Properties: They have shown activity against various bacterial strains and fungi by interfering with microbial cell wall synthesis or metabolic pathways.

  • Anticancer Effects: These compounds can inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and apoptosis.

Future Research Directions:

  • In Vivo Studies: Conducting in vivo studies to assess the efficacy and safety of this compound in animal models.

  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the molecular structure affect biological activity.

  • Clinical Trials: Planning clinical trials to evaluate its potential in human subjects.

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